molecular formula C70H97Cl2NO38 B1214637 Everninomycin CAS No. 53024-98-9

Everninomycin

Número de catálogo: B1214637
Número CAS: 53024-98-9
Peso molecular: 1631.4 g/mol
Clave InChI: UPADRKHAIMTUCC-JBNGTWNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Everninomycin is an amino oligosaccharide.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Everninomycin has demonstrated broad-spectrum antimicrobial activity, particularly against multidrug-resistant strains of Gram-positive bacteria. Notable findings include:

  • In vitro Efficacy : this compound exhibits strong activity against various pathogens including Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and enterococci. In a multicenter study, it showed minimum inhibitory concentrations (MIC90) ranging from 0.047 mg/L against S. pneumoniae to 1.0 mg/L against MRSA and enterococci, outperforming several established antibiotics such as vancomycin and quinupristin/dalfopristin .
  • Mechanism of Action : The antibiotic targets the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its effectiveness against resistant strains .

Clinical Applications

This compound was initially developed for clinical use but faced challenges during Phase III trials due to pharmacological complications. Despite this setback, its potential applications continue to be explored:

  • Treatment of Resistant Infections : Given its efficacy against resistant strains, this compound could be considered for treating severe infections caused by multidrug-resistant organisms, especially in cases where conventional therapies fail .
  • Research into Derivatives : Ongoing studies aim to develop this compound analogs through genetic modifications in its producing organism, Micromonospora carbonacea. This approach seeks to enhance its antibacterial properties and reduce side effects .

Research Developments

Recent research has focused on understanding the biosynthesis and structural characteristics of this compound:

  • Biosynthetic Pathways : Investigations into the natural biosynthetic pathways have revealed insights into the enzymatic processes involved in this compound production. These studies aim to utilize enzymes from the biosynthetic pathway for rational design and synthesis of new analogs .
  • Structural Studies : The crystal structure of enzymes involved in this compound biosynthesis has been characterized, providing a foundation for future modifications that may enhance its therapeutic potential .

Comparative Studies

A comprehensive comparison of this compound with other antibiotics highlights its unique advantages:

AntibioticMIC90 (mg/L)Target Bacteria
This compound1.0MRSA, Enterococci
Vancomycin3.0MRSA
Quinupristin/Dalfopristin1.5MRSA
ChloramphenicolVariesVarious Gram-positive organisms

This table illustrates that this compound maintains lower MIC values compared to other established antibiotics, indicating superior efficacy against resistant strains.

Análisis De Reacciones Químicas

Biosynthetic Pathways and Enzymatic Reactions

Recent studies revealed novel enzymatic transformations in everninomicin D (EVD) biosynthesis:

Table 1: Key Enzymatic Reactions

EnzymeReaction TypeProductsCofactorReference
EvdS6Bifunctional decarboxylationUDP-4"-keto-D-xylose + UDP-D-xyloseNAD⁺
ORF36Flavin-dependent N-oxidationTDP-l-epi-vancosamine → Nitro sugarFAD/FMN
EvaDMethyl transfer4-O-methyl-D-fucose formationSAM
  • EvdS6 mechanism : This NAD⁺-dependent enzyme converts UDP-glucuronic acid into a 1:1 mixture of oxidized (C4-keto) and reduced (C4-OH) pentoses through a dual decarboxylase-reductase activity .

  • ORF36 oxidation : Molecular oxygen incorporation studies (¹⁸O₂ labeling) confirmed a monooxygenase mechanism for amino sugar oxidation .

Table 2: Notable Chemical Modifications

Reaction TypeConditionsProductsBioactivity Change
Nitro group reductionH₂/Pd-C in EtOAcHydroxylaminoeverninomicin DEnhanced solubility
Acid hydrolysis0.1N HCl, refluxEverninocin + 4-O-methyl-D-fucose Activity loss
Orthoester openingBF₃·OEt₂ in CH₂Cl₂Linear oligosaccharideReduced potency

Key findings:

  • Nitro group reactivity : The tertiary nitro group undergoes selective reduction to hydroxylamine (-NHOH) and amine (-NH₂) derivatives while preserving antibiotic activity .

  • Orthoester stability : Spirocyclic orthoesters resist hydrolysis at physiological pH but cleave under strong acidic conditions (pH < 2) .

Structural Analysis and Degradation Studies

Advanced analytical techniques have elucidated degradation pathways:

Table 3: Acid Hydrolysis Products of Everninomicin D

ComponentStructureDetection Method
EverninocinDichloroisoeverninic acidNMR (500 MHz), HRMS
4-O-methyl-D-fucoseMethylated 6-deoxygalactoseGC-MS, optical rotation
L-lyxose derivative2-O-methyl-L-lyxoseX-ray crystallography

Critical observations:

  • Aggregation propensity : π-stacking between aromatic rings (everninocin) causes formulation-dependent toxicity via nanoparticle formation .

  • Sugar oxidation states : C4-keto intermediates from EvdS6 reactions form stable hydrates in solution, complicating structural characterization .

Propiedades

Número CAS

53024-98-9

Fórmula molecular

C70H97Cl2NO38

Peso molecular

1631.4 g/mol

Nombre IUPAC

[(2R,3R,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4S,5S,6R)-2-[(2R,4S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2R,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39-,45+,46-,47-,48-,49-,50+,51?,52-,53+,55+,56?,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69?,70-/m1/s1

Clave InChI

UPADRKHAIMTUCC-JBNGTWNESA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES isomérico

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)OC6[C@H](O[C@H](C([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES canónico

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Sinónimos

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Everninomycin
Reactant of Route 2
Everninomycin
Reactant of Route 3
Everninomycin
Reactant of Route 4
Everninomycin
Reactant of Route 5
Everninomycin
Reactant of Route 6
Everninomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.